molecular formula C7H15Cl2N2O4P B029615 Carboxyphosphamide CAS No. 22788-18-7

Carboxyphosphamide

Cat. No. B029615
CAS RN: 22788-18-7
M. Wt: 293.08 g/mol
InChI Key: QLAKAJLYYGOZQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Carboxyphosphamide synthesis involves the metabolic transformation of cyclophosphamide. A study reported the 24-hour urinary metabolic profile of cyclophosphamide in patients, quantitatively assaying for cyclophosphamide and its principal metabolites, including carboxyphosphamide. The variability in metabolism and recovery of carboxyphosphamide highlights the individual differences in the activation and inactivation pathways of cyclophosphamide (Boddy et al., 1992).

Molecular Structure Analysis

Although direct studies on the molecular structure of carboxyphosphamide are limited, the structural analysis of related compounds and metabolites offers insights into its molecular characteristics. For example, the study of iphosphamide metabolism, a compound similar to cyclophosphamide, provides clues to the structural aspects of its metabolites, including carboxyphosphamide (Hill et al., 1973).

Chemical Reactions and Properties

Carboxyphosphamide's chemical properties can be inferred from the reactions involving cyclophosphamide and its metabolites. The synthesis and properties of deuterium-labeled analogs of cyclophosphamide and its metabolites, including carboxyphosphamide, facilitate the quantitative analysis of these compounds in biological fluids, providing valuable information on their chemical behavior (Griggs & Jarman, 1975).

Physical Properties Analysis

The physical properties of carboxyphosphamide, such as solubility and stability, are crucial for its analysis and application in research. However, specific studies focusing on these properties of carboxyphosphamide are not readily available. Research on the physical properties of similar compounds may offer indirect insights.

Chemical Properties Analysis

The chemical properties of carboxyphosphamide, including reactivity and interaction with other chemical entities, are essential for understanding its role as a metabolite of cyclophosphamide. Investigations into the metabolic pathways of cyclophosphamide and the factors affecting the production of carboxyphosphamide can shed light on its chemical behavior and implications for therapy and toxicity (Boddy et al., 1992).

Scientific Research Applications

1. Analytical Method Development for Metabolite Quantification

Kasel et al. (2004) developed a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for quantifying urinary concentrations of cyclophosphamide and its main metabolites, including carboxyphosphamide. This method aids in monitoring the excretion of these compounds in patients undergoing chemotherapy (Kasel et al., 2004).

2. Environmental Impact Assessment

Česen et al. (2016) explored the presence of carboxyphosphamide in wastewater, assessing its formation and occurrence during various abiotic treatments. This study provides insight into the environmental impact and persistence of pharmaceutical compounds like carboxyphosphamide in aquatic systems (Česen et al., 2016).

3. Pharmacokinetic Studies

Research by Yule et al. (2004) and Milsted & Jarman (2004) involved the study of cyclophosphamide metabolism, including the production of carboxyphosphamide, in patients receiving high doses of the drug. Such studies are crucial for understanding drug metabolism and optimizing dosages for therapeutic efficacy (Yule et al., 2004); (Milsted & Jarman, 2004).

4. Ecotoxicological Research

Russo et al. (2018) and Česen et al. (2016) conducted studies on the ecotoxicity and genotoxicity of cyclophosphamide metabolites, including carboxyphosphamide, assessing their effects on various aquatic organisms. This research helps understand the environmental and health risks associated with pharmaceutical residues in the ecosystem (Russo et al., 2018); (Česen et al., 2016).

5. Therapeutic Drug Monitoring and Dosing

The work by McDonald et al. (2005) and Yule et al. (2001) demonstrated the importance of carboxyphosphamide levels in therapeutic drug monitoring and personalized dosing strategies in cyclophosphamide treatments. This approach aids in optimizing drug efficacy while minimizing toxic side effects (McDonald et al., 2005); (Yule et al., 2001).

Future Directions

While specific future directions for Carboxyphosphamide were not found in the search results, there are potential directions in the development of carbohydrate-containing drugs . These include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .

properties

IUPAC Name

3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(10,14)15-6-1-7(12)13/h1-6H2,(H2,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAKAJLYYGOZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(N)N(CCCl)CCCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801030866
Record name Carboxyphosphamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboxyphosphamide

CAS RN

22788-18-7
Record name Carboxyphosphamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22788-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Carboxyphosphamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carboxyphosphamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145124
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Record name Carboxyphosphamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBOXYPHOSPHAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP4677AX41
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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